molecular formula C14H16N4O2 B2696960 4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid CAS No. 1340756-25-3

4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid

Cat. No. B2696960
CAS RN: 1340756-25-3
M. Wt: 272.308
InChI Key: GPRQFOYKCRLRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid, also known by its chemical formula C₁₆H₁₈N₄O₂ , is a heterocyclic compound. It belongs to the class of pyridinecarboxylic acids , specifically the isonicotinic acid isomer . This compound exhibits intriguing pharmacological properties and has been studied extensively.

3.

Molecular Structure Analysis

The molecular structure of 4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid consists of a pyrimidine ring fused with a pyridine ring. The pyridin-3-ylmethyl group is attached to the pyrimidine nitrogen, and the propyl group is positioned at the 4-position. The carboxylic acid group is located at the 5-position. Single-crystal X-ray diffraction studies reveal the precise arrangement of atoms and bond angles .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring serves as a versatile scaffold for designing biologically active compounds. Here’s why it’s of interest:

Anti-Inflammatory Agents

Researchers have synthesized 4,5-disubstituted pyrimidine analogs using a three-component coupling reaction. These compounds exhibit potential anti-inflammatory activity by suppressing immune-induced nitric oxide (NO) production .

Anti-Fibrosis Activity

Some derivatives of 4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid demonstrate better anti-fibrosis activity than existing drugs like Pirfenidone. These findings are promising for treating fibrotic conditions .

Carbonic Anhydrase Inhibition

Certain pyrimidine derivatives have been investigated as carbonic anhydrase inhibitors. These enzymes play a role in various physiological processes, and inhibiting them can have therapeutic implications .

Synthetic Chemistry and Reaction Strategies

Researchers have explored two main synthetic strategies:

Stereoisomerism and Binding Modes

The stereogenicity of pyrrolidine carbons influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents lead to varying binding modes with enantioselective proteins .

properties

IUPAC Name

4-propyl-2-(pyridin-3-ylmethylamino)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-2-4-12-11(13(19)20)9-17-14(18-12)16-8-10-5-3-6-15-7-10/h3,5-7,9H,2,4,8H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRQFOYKCRLRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid

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